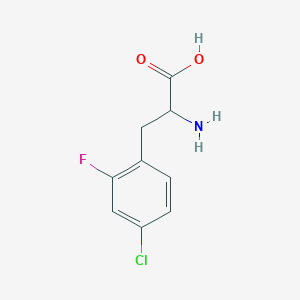

2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Protein Structure Studies : This compound can be biosynthetically incorporated into proteins at defined sites. This is useful for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo. A study used a similar fluorescent amino acid, genetically encoded in yeast, to monitor the unfolding of human superoxide dismutase (Summerer et al., 2006).

Synthesis of Antidepressants : It serves as a chiral intermediate in the synthesis of antidepressant drugs. The yeast reductase YOL151W was found to effectively convert related compounds into the (S)-alcohol, a crucial step in synthesizing these drugs (Choi et al., 2010).

Antimicrobial Activity : Certain derivatives of related fluorophenyl compounds have been synthesized and evaluated for antimicrobial activity. However, they did not yield significant results against bacteria and fungi at studied concentrations (Bonacorso et al., 2018).

Asymmetric Synthesis of Fluorinated l-Tyrosine : The asymmetric synthesis of similar fluorinated amino acids, like 2-amino-3-(2-fluoro-4-hydroxyphenyl) propanoic acid, has been detailed, highlighting key steps like alkylation and hydrolysis (Monclus et al., 1995).

Modification of Hydrogels for Medical Applications : Radiation-induced hydrogels modified with compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid showed increased swelling and thermal stability. These modified polymers exhibited higher biological activities and could be used in medical applications (Aly & El-Mohdy, 2015).

Vibrational and Electronic Structure Analysis : A study focused on the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a fluorinated building block in synthesis and a non-proteinogenic amino acid. This involved DFT computed structures and IR and Raman spectroscopy (Pallavi & Tonannavar, 2020).

Brain Tumor Imaging with Positron Emission Tomography : Derivatives of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized and evaluated in a brain tumor model using positron emission tomography, showing promising properties for tumor imaging (McConathy et al., 2010).

作用機序

Target of Action

It is a derivative of phenylalanine , which is an essential amino acid involved in protein synthesis. Phenylalanine derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may interact with various targets in the body.

Mode of Action

As a phenylalanine derivative , it may interact with its targets in a similar manner to other phenylalanine derivatives, influencing the function of these targets and causing changes at the molecular level.

Biochemical Pathways

Phenylalanine derivatives are known to possess various biological activities , suggesting that this compound may affect multiple biochemical pathways.

Result of Action

Given its status as a phenylalanine derivative , it may have a range of effects depending on the specific targets it interacts with and the biochemical pathways it influences.

生化学分析

Biochemical Properties

2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of serine C-palmitoyltransferase, an enzyme involved in the biosynthesis of sphingolipids . The interaction between this compound and serine C-palmitoyltransferase is characterized by the binding of the compound to the enzyme’s active site, leading to a decrease in enzyme activity and subsequent reduction in sphingolipid production.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in the regulation of cell growth and apoptosis . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of serine C-palmitoyltransferase, inhibiting its activity and reducing sphingolipid biosynthesis . Additionally, this compound has been shown to modulate the activity of other enzymes and proteins, leading to alterations in cellular signaling pathways and gene expression profiles.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. These studies have revealed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low to moderate doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the metabolism of amino acids, lipids, and carbohydrates by modulating the activity of key metabolic enzymes . For example, this compound inhibits serine C-palmitoyltransferase, leading to alterations in sphingolipid biosynthesis and overall lipid metabolism . Additionally, this compound can influence the levels of various metabolites, affecting metabolic flux and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is actively transported into cells via amino acid transporters, where it can accumulate and exert its biological effects . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound has been found to localize to specific cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action and influence its biological activity.

特性

IUPAC Name |

2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMGQOHZMMWUAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)

![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)

![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)

![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)

![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)